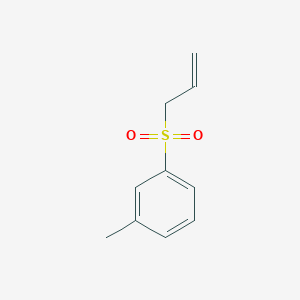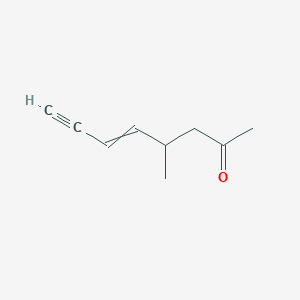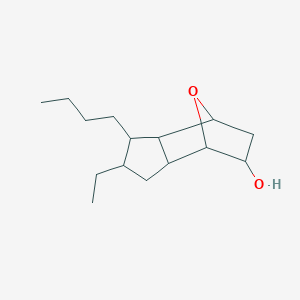![molecular formula C17H27N B14516872 1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine CAS No. 62687-72-3](/img/structure/B14516872.png)
1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine is a chemical compound that features a piperidine ring attached to a propyl chain, which is further connected to a tetrahydroindenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine typically involves the following steps:
Formation of the Tetrahydroindenyl Intermediate: The starting material, 2,3,4,7-tetrahydro-1H-indene, is prepared through hydrogenation of indene under specific conditions.
Alkylation Reaction: The tetrahydroindenyl intermediate is then subjected to an alkylation reaction with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-2,3,4,7-tetrahydro-1H-indene.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the chlorine atom with piperidine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It serves as a probe in biological studies to understand receptor-ligand interactions and other biochemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,3,4,7-Tetrahydro-1H-indene: A precursor in the synthesis of the target compound.
1-(3-Chloropropyl)-2,3,4,7-tetrahydro-1H-indene: An intermediate in the synthetic route.
Piperidine: A common structural motif in many pharmaceutical compounds.
Uniqueness: 1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine is unique due to its combination of a piperidine ring and a tetrahydroindenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62687-72-3 |
|---|---|
Molekularformel |
C17H27N |
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
1-[3-(2,3,4,7-tetrahydro-1H-inden-1-yl)propyl]piperidine |
InChI |
InChI=1S/C17H27N/c1-4-12-18(13-5-1)14-6-8-16-11-10-15-7-2-3-9-17(15)16/h2-3,16H,1,4-14H2 |
InChI-Schlüssel |
BYDZXAAGIWMZQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCC2CCC3=C2CC=CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


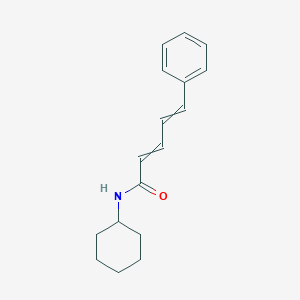

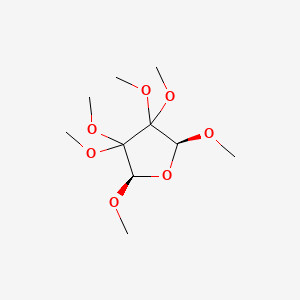
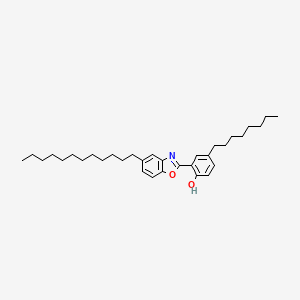
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)
![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)

